Cas no 112318-10-2 (3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-)

3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel- structure
112318-10-2 structure
Product Name:3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-
CAS-nummer:112318-10-2
MF:C11H12N4O2
MW:232.23858165741
CID:197848
PubChem ID:490352
Update Time:2025-04-19

3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-
    • 9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine
    • (1S,2R,5R)-5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • 3-Cyclopentene-1,2-diol, 5-(4-amino-1H-imidazo(4,5-c)pyridin-1-yl)-, (1alpha,2alpha,5beta)-
    • 5'-Dhcda
    • 5'-Nordeazaneplanocina
    • 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-3-deazaadenine
    • Ttdhda
    • 112318-10-2
    • SCHEMBL1935353
    • AVS-6282
    • A802591
    • UJJIREDPTVPNLW-MRTMQBJTSA-N
    • C^3DHCeA
    • 5-(4-Imino-4,5-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • (1S,2R,5R)-5-(4-azanylimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
    • (1S,2R,5R)-5-(4-amino-1-imidazo[4,5-c]pyridinyl)cyclopent-3-ene-1,2-diol
    • 9-[Trans-2'-trans-3'-dihydroxycyclopent-4'-enyl]-3-deazaadenine
    • DTXSID80920732
    • Inchi: 1S/C11H12N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h1-5,7-8,10,16-17H,(H2,12,13)/t7-,8-,10+/m1/s1
    • InChI-sleutel: UJJIREDPTVPNLW-MRTMQBJTSA-N
    • LACHT: O[C@@H]1[C@@H](C=C[C@H]1N1C=NC2C(N)=NC=CC1=2)O

Berekende eigenschappen

  • Exacte massa: 232.096
  • Monoisotopische massa: 232.096
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 325
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.9
  • Topologisch pooloppervlak: 97.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.71
  • Kookpunt: 548.9°Cat760mmHg
  • Vlampunt: 285.8°C
  • Brekindex: 1.823
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd